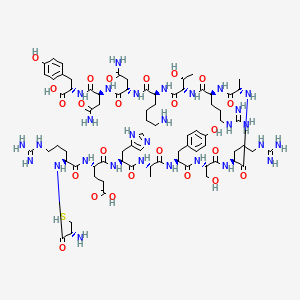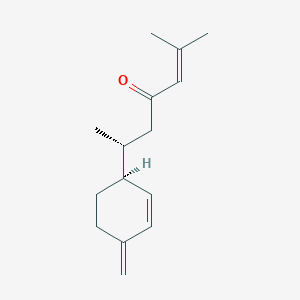
Peptide 360-373
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Peptide 360-373 is a specific sequence of amino acids that forms a part of a larger protein or peptide Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in various biological processes
準備方法
Synthetic Routes and Reaction Conditions
Peptide 360-373 can be synthesized using solid-phase peptide synthesis (SPPS), a widely used method for creating peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The key steps include:
Coupling: The amino group of the incoming amino acid reacts with the carboxyl group of the growing peptide chain.
Deprotection: The protecting groups on the amino acids are removed to allow further coupling.
Cleavage: The completed peptide is cleaved from the resin and purified.
Common reagents used in SPPS include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection and cleavage .
Industrial Production Methods
Industrial production of peptides like this compound involves scaling up the SPPS process. Automated peptide synthesizers are often used to increase efficiency and consistency. The process is optimized to ensure high yield and purity, which is critical for pharmaceutical applications.
化学反応の分析
Types of Reactions
Peptide 360-373 can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often affecting sulfur-containing amino acids like cysteine.
Reduction: The addition of hydrogen or removal of oxygen, which can reverse oxidation.
Substitution: Replacement of one functional group with another, often used to modify the peptide for specific applications.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various alkylating agents or acylating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific amino acids present in this compound and the reaction conditions. For example, oxidation of cysteine residues can form disulfide bonds, while reduction can break these bonds.
科学的研究の応用
Peptide 360-373 has a wide range of applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis, folding, and stability.
Biology: Investigated for its role in cellular signaling and protein-protein interactions.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of peptide-based materials and drug delivery systems
作用機序
The mechanism of action of Peptide 360-373 depends on its specific sequence and the biological context. Generally, peptides exert their effects by binding to specific molecular targets, such as receptors or enzymes, and modulating their activity. This can involve:
Receptor Binding: this compound may bind to cell surface receptors, triggering intracellular signaling pathways.
Enzyme Inhibition: It can inhibit or activate enzymes by binding to their active sites.
Cell Penetration: Some peptides can penetrate cell membranes and interact with intracellular targets
類似化合物との比較
Peptide 360-373 can be compared with other similar peptides based on their sequence, structure, and function. Similar compounds include:
Peptide 374-387: Another segment of the same protein, with different biological activities.
Peptide 350-363: A shorter peptide with overlapping sequence but distinct properties.
Synthetic Peptides: Designed peptides with similar sequences but modified for enhanced stability or activity
This compound is unique due to its specific sequence and the resulting biological activities, making it a valuable tool in research and potential therapeutic applications.
特性
| 127422-65-5 | |
分子式 |
C77H121N29O24S |
分子量 |
1869.0 g/mol |
IUPAC名 |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C77H121N29O24S/c1-36(60(115)95-48(12-8-26-91-77(86)87)67(122)106-59(38(3)108)73(128)99-45(9-4-5-23-78)65(120)102-52(30-56(80)111)70(125)103-53(31-57(81)112)71(126)104-54(74(129)130)28-40-15-19-43(110)20-16-40)93-63(118)46(10-6-24-89-75(82)83)97-72(127)55(33-107)105-69(124)50(27-39-13-17-42(109)18-14-39)100-61(116)37(2)94-68(123)51(29-41-32-88-35-92-41)101-66(121)49(21-22-58(113)114)98-64(119)47(11-7-25-90-76(84)85)96-62(117)44(79)34-131/h13-20,32,35-38,44-55,59,107-110,131H,4-12,21-31,33-34,78-79H2,1-3H3,(H2,80,111)(H2,81,112)(H,88,92)(H,93,118)(H,94,123)(H,95,115)(H,96,117)(H,97,127)(H,98,119)(H,99,128)(H,100,116)(H,101,121)(H,102,120)(H,103,125)(H,104,126)(H,105,124)(H,106,122)(H,113,114)(H,129,130)(H4,82,83,89)(H4,84,85,90)(H4,86,87,91)/t36-,37-,38+,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,59-/m0/s1 |
InChIキー |
VQQDBFABRQNMNY-UCSZLESZSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CS)N)O |
正規SMILES |
CC(C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CS)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




